Hydrolytic Stability: TFP vs. NHS Ester
Ald-Ph-PEG24-TFP ester incorporates a TFP ester moiety, which is demonstrably more resistant to hydrolysis than the widely used N-hydroxysuccinimide (NHS) ester. This differential stability is a well-established, class-level advantage of TFP esters . For instance, in a study of self-assembled monolayers (SAMs) for DNA array fabrication, TFP ester surfaces exhibited significantly slower hydrolysis than NHS analogs at pH 10 [1]. This superior aqueous stability translates to higher conjugation efficiency and reduced side reactions during PROTAC assembly, where maintaining linker integrity is critical.
| Evidence Dimension | Hydrolysis stability in basic aqueous conditions |
|---|---|
| Target Compound Data | Significantly more stable than NHS ester; yields 5-fold higher DNA surface density on SAMs at pH 10 [1]. |
| Comparator Or Baseline | N-hydroxysuccinimide (NHS) ester |
| Quantified Difference | 5-fold greater surface density of conjugated DNA for TFP vs. NHS SAMs under identical pH 10 conditions [1]. |
| Conditions | Self-assembled monolayer (SAM) on gold surfaces, pH 10 |
Why This Matters
Higher hydrolytic stability minimizes linker loss during aqueous reactions, leading to more efficient conjugation, reduced waste of valuable protein ligands, and more reproducible PROTAC synthesis.
- [1] Lockett MR, et al. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. 2009;24(1):69–75. View Source
